molecular formula C19H27N3O3 B2983413 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide CAS No. 1008397-44-1

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B2983413
CAS No.: 1008397-44-1
M. Wt: 345.443
InChI Key: KYBKYQYGMZZYFD-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at position 1 and a 3,5-dimethylpiperidine carboxamide moiety at position 2. This compound exhibits structural features common to cannabinoid receptor modulators, including aromatic and heterocyclic components that enhance binding affinity to G protein-coupled receptors (GPCRs).

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-13-8-14(2)11-21(10-13)19(24)20-15-9-18(23)22(12-15)16-4-6-17(25-3)7-5-16/h4-7,13-15H,8-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBKYQYGMZZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the pyrrolidinone intermediate with a 4-methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, which can be achieved through intramolecular cyclization reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound to three structurally related molecules with documented cannabinoid receptor activity (Table 1).

Table 1: Structural and Pharmacological Comparison

Compound Name (IUPAC) Core Structure Key Functional Groups Receptor Selectivity Pharmacological Role
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide Pyrrolidin-5-one 4-Methoxyphenyl, dimethylpiperidine carboxamide Under investigation Potential modulator (CB1/CB2?)
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Bis-sulfonylated diaryl ether Dual sulfonyl, methoxy groups CB2-selective Agonist/antagonist candidate
SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) Pyrazole Chlorinated aryl, piperidine CB1-selective Inverse agonist
SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) Bicyclic terpene-pyrazole hybrid Bicyclic terpene, chlorophenyl CB2-selective Inverse agonist

Key Observations :

Structural Divergence: The target compound lacks the sulfonyl groups present in Sch225336, which are critical for CB2 selectivity in bis-sulfone derivatives . Instead, its pyrrolidinone and dimethylpiperidine moieties may favor interactions with hydrophobic receptor pockets.

Receptor Specificity :

  • Sch225336 and SR144528 exhibit CB2 selectivity, while SR141716A is CB1-specific. The target compound’s methoxyphenyl group (common in CB2 ligands) suggests possible CB2 affinity, but its piperidine carboxamide may introduce off-target effects, as seen in dual-acting GPCR modulators .

Pharmacological Implications: SR141716A and SR144528 are well-characterized inverse agonists, whereas Sch225336 displays partial agonism.

Research Findings and Limitations

  • Binding Affinity: No direct binding data for the target compound are available in the provided evidence. However, structural analogs like SR144528 show nanomolar affinity for CB2 (Ki = 0.6 nM), while SR141716A binds CB1 with Ki = 1.8 nM . The absence of sulfonyl or chlorinated aryl groups in the target compound may reduce potency compared to these standards.
  • Synthetic Feasibility: The compound’s synthesis likely involves multi-step amidation and cyclization, akin to Sch225336’s preparation.

Biological Activity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide is a novel compound with significant potential in various biological applications. This article discusses its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group. The synthesis typically involves multiple steps:

  • Formation of the Pyrrolidinone Moiety : Reaction of an amine with a ketone.
  • Introduction of the Methoxyphenyl Group : Achieved through nucleophilic substitution.
  • Formation of the Piperidine Ring : Cyclization involving a suitable diamine and diacid chloride.

These synthetic routes can be optimized for yield and purity using advanced techniques such as chromatography and crystallization .

Pharmacological Properties

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide has been investigated for various biological activities:

  • Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound shows potential as an inhibitor for acetylcholinesterase (AChE) and urease, with notable IC50 values indicating strong inhibitory activity .
Activity TypeTarget Enzyme/PathogenIC50 Value (µM)
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
AChE InhibitionAChE2.14 - 6.28
Urease InhibitionUrease1.13 - 6.28

The biological effects are attributed to the compound's interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological responses. For instance, it has been shown to interact with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in sensory signaling .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

  • Antiinflammatory Effects : Research indicates that similar compounds within the piperidine class exhibit anti-inflammatory properties, suggesting a potential for N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide in treating inflammatory conditions .
  • Analgesic Properties : The compound may also possess analgesic effects based on its structural similarities to known analgesics in pharmacological studies.
  • In Vivo Studies : Further comprehensive in vivo studies are necessary to evaluate its efficacy and safety profile before clinical applications can be considered.

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